molecular formula C31H41NO5 B11052317 Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate

Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate

Cat. No.: B11052317
M. Wt: 507.7 g/mol
InChI Key: JHTRZPSTGDVBGD-UHFFFAOYSA-N
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Description

DI(TERT-BUTYL) 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with multiple functional groups, including tert-butyl, hydroxy, methyl, phenethylamino, and phenyl groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(TERT-BUTYL) 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of various substituents through reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and esterification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

DI(TERT-BUTYL) 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

DI(TERT-BUTYL) 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which DI(TERT-BUTYL) 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • DI(TERT-BUTYL) 6-HYDROXY-6-METHYL-4-(PHENYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE
  • DI(TERT-BUTYL) 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE

Uniqueness

Compared to similar compounds, DI(TERT-BUTYL) 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE stands out due to its specific substitution pattern and the presence of the phenethylamino group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H41NO5

Molecular Weight

507.7 g/mol

IUPAC Name

ditert-butyl 6-hydroxy-6-methyl-2-phenyl-4-(2-phenylethylamino)cyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C31H41NO5/c1-29(2,3)36-27(33)25-23(32-19-18-21-14-10-8-11-15-21)20-31(7,35)26(28(34)37-30(4,5)6)24(25)22-16-12-9-13-17-22/h8-17,24,26,32,35H,18-20H2,1-7H3

InChI Key

JHTRZPSTGDVBGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(C1C(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)OC(C)(C)C)NCCC3=CC=CC=C3)O

Origin of Product

United States

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